Boron trifluoride etherate

Cat. No. B1144120

Key on ui cas rn:

109-63-7

M. Wt: 141.93

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US07402670B2

Procedure details

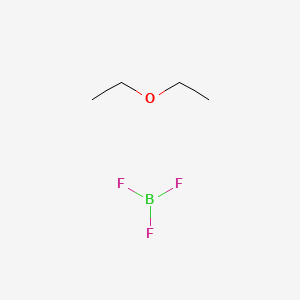

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.

[Compound]

Name

diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

organometallic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

organolithium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cyclic ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

epoxide ethylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

C1C[C@H]2N(C[C@H]3[C@@H]4CCCCN4C[C@@H]2C3)CC1.[Li]C(CC)C.[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31]>>[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31] |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4

|

Step Three

[Compound]

|

Name

|

organometallic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

organolithium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(C)CC

|

Step Six

[Compound]

|

Name

|

cyclic ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

epoxide ethylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scheme 4 provides an example of an embodiment of the process

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07402670B2

Procedure details

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.

[Compound]

Name

diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

organometallic

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

organolithium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cyclic ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

epoxide ethylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

C1C[C@H]2N(C[C@H]3[C@@H]4CCCCN4C[C@@H]2C3)CC1.[Li]C(CC)C.[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31]>>[B:23]([F:26])([F:25])[F:24].[CH3:27][CH2:28][O:29][CH2:30][CH3:31] |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4

|

Step Three

[Compound]

|

Name

|

organometallic

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

organolithium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(C)CC

|

Step Six

[Compound]

|

Name

|

cyclic ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

epoxide ethylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scheme 4 provides an example of an embodiment of the process

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |